Cas no 1260900-12-6 (1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid)

1-(2-Chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated and chlorinated cyclobutane derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both halogen substituents and a strained cyclobutane ring, makes it a valuable intermediate for synthesizing bioactive compounds. The presence of electron-withdrawing groups enhances reactivity, facilitating further functionalization. This compound is particularly useful in medicinal chemistry for developing novel therapeutic agents due to its ability to modulate pharmacokinetic properties. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its well-defined molecular architecture supports precise structural modifications, making it a versatile building block for targeted drug discovery and material science applications.
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid structure
1260900-12-6 structure
商品名:1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
CAS番号:1260900-12-6
MF:C11H10ClFO2
メガワット:228.647305965424
MDL:MFCD11037036
CID:4565610
PubChem ID:63033335

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid
    • Cyclobutanecarboxylic acid, 1-(2-chloro-4-fluorophenyl)-
    • 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
    • MDL: MFCD11037036
    • インチ: 1S/C11H10ClFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
    • InChIKey: YFQUMKGMXGMINF-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(F)C=C2Cl)(C(O)=O)CCC1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 347.4±42.0 °C at 760 mmHg
  • フラッシュポイント: 163.9±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid セキュリティ情報

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00987411-1g
1-(2-Chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
1260900-12-6 95%
1g
¥5677.0 2024-04-17
eNovation Chemicals LLC
D778381-0.25g
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid
1260900-12-6 95%
0.25g
$495 2025-02-19
Enamine
EN300-1122518-0.1g
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
1260900-12-6 95%
0.1g
$1005.0 2023-10-26
Enamine
EN300-1122518-5.0g
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
1260900-12-6
5g
$3313.0 2023-06-09
Enamine
EN300-1122518-10g
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
1260900-12-6 95%
10g
$4914.0 2023-10-26
Enamine
EN300-1122518-0.05g
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
1260900-12-6 95%
0.05g
$959.0 2023-10-26
A2B Chem LLC
AX66918-250mg
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid
1260900-12-6 ≥95%
250mg
$798.00 2024-04-20
1PlusChem
1P01EQXY-1g
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid
1260900-12-6 ≥95%
1g
$1228.00 2024-07-09
Enamine
EN300-1122518-1g
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
1260900-12-6 95%
1g
$1142.0 2023-10-26
A2B Chem LLC
AX66918-1g
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid
1260900-12-6 ≥95%
1g
$1377.00 2024-04-20

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid 関連文献

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 1260900-12-6)

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1260900-12-6, belongs to the class of cyclobutane derivatives, which are known for their diverse applications in drug discovery and development. The presence of both chloro and fluoro substituents on the aromatic ring enhances its chemical reactivity, making it a valuable intermediate in synthetic chemistry.

The molecular structure of 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring attached to a phenyl group, which is further functionalized with a chloro group at the 2-position and a fluoro group at the 4-position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The carboxylic acid moiety at the cyclobutane ring provides a site for further derivatization, enabling the synthesis of more complex molecules with tailored pharmacological properties.

In recent years, there has been growing interest in cyclobutane derivatives as scaffolds for drug development due to their ability to mimic natural products and exhibit favorable pharmacokinetic profiles. The structural rigidity of the cyclobutane ring contributes to high binding affinity and selectivity, which are critical factors in the design of novel therapeutics. Moreover, the aromatic ring with chloro and fluoro substituents offers opportunities for modulating metabolic stability and bioavailability, making it an attractive candidate for further investigation.

Recent studies have highlighted the potential of 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid in addressing various therapeutic challenges. For instance, researchers have explored its utility as a building block in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The combination of chloro and fluoro groups on the phenyl ring has been shown to enhance binding interactions with protein targets, leading to improved efficacy. Additionally, computational modeling studies have suggested that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways associated with neurological disorders.

The synthesis of 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the chloro and fluoro substituents efficiently. The use of protected carboxylic acid groups has also been crucial in preventing unwanted side reactions during synthesis. These methodologies align with contemporary trends in synthetic organic chemistry, emphasizing atom economy and sustainability.

From a medicinal chemistry perspective, 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid represents an intriguing example of how structural modifications can influence biological activity. The presence of halogen atoms not only enhances binding affinity but also affects metabolic pathways, contributing to prolonged drug action. Preclinical studies have demonstrated promising results in terms of pharmacokinetic properties, including favorable solubility and bioavailability profiles. These findings underscore the potential of this compound as a lead molecule for further drug development efforts.

The growing body of research on 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid underscores its significance in modern pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs. Future studies are likely to focus on optimizing synthetic routes, exploring new derivatives, and evaluating their therapeutic potential in preclinical models. The integration of computational chemistry and high-throughput screening techniques will further accelerate the discovery process.

In conclusion,1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS No. 1260900-12-6) is a versatile compound with significant promise in pharmaceutical applications. Its unique structural features make it an excellent candidate for drug discovery efforts aimed at developing novel therapeutics for various diseases. As research progresses, this compound is expected to contribute valuable insights into structure-function relationships within biological systems, paving the way for innovative treatments.

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